
(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester is an organic compound that features a trifluoromethylsulfanyl group attached to an ethyl chain, which is further connected to a carbamic acid benzyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Trifluoromethylsulfanyl Group: This can be achieved through the reaction of a suitable thiol with a trifluoromethylating agent under controlled conditions.
Attachment to the Ethyl Chain: The trifluoromethylsulfanyl group is then attached to an ethyl chain through a nucleophilic substitution reaction.
Formation of the Carbamic Acid Benzyl Ester: The final step involves the reaction of the ethyl chain with a benzyl chloroformate in the presence of a base to form the carbamic acid benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted carbamates or thiocarbamates.
科学的研究の応用
(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a drug candidate or as a precursor in drug synthesis.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of (2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The carbamic acid benzyl ester moiety can undergo hydrolysis to release active intermediates that can further interact with molecular targets.
類似化合物との比較
Similar Compounds
Triflamides: Compounds containing the trifluoromethylsulfonamide group.
Triflimides: Compounds containing the bis(trifluoromethylsulfonyl)imide group.
Triflidic Acid: An organic superacid with a trifluoromethylsulfonyl group.
Uniqueness
(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester is unique due to the combination of its trifluoromethylsulfanyl group and carbamic acid benzyl ester moiety. This combination imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications.
特性
分子式 |
C11H12F3NO2S |
|---|---|
分子量 |
279.28 g/mol |
IUPAC名 |
benzyl N-[2-(trifluoromethylsulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C11H12F3NO2S/c12-11(13,14)18-7-6-15-10(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |
InChIキー |
MQEPLPSPHARLPX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCCSC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11761140.png)
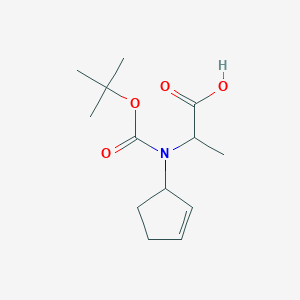
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11761155.png)
![ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761163.png)
![[2-(Azetidin-1-yl)pyridin-4-yl]boronic acid](/img/structure/B11761164.png)
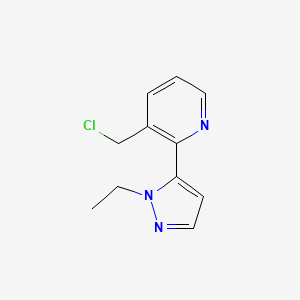
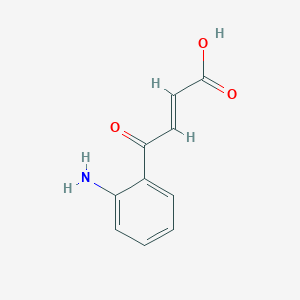
![5-(Chloromethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B11761182.png)
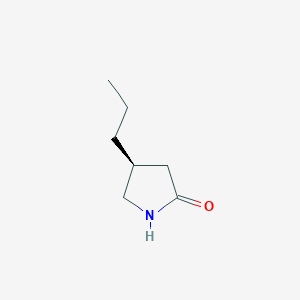
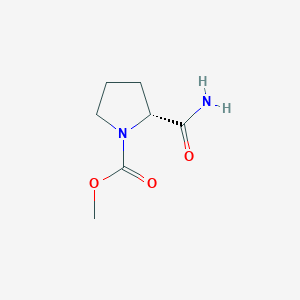


![5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one](/img/structure/B11761209.png)
